molecular formula C9H5BrO2 B6268530 4-bromo-2,3-dihydro-1H-indene-1,3-dione CAS No. 15255-31-9

4-bromo-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B6268530
CAS No.: 15255-31-9
M. Wt: 225
InChI Key:
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Description

4-Bromo-2,3-dihydro-1H-indene-1,3-dione is an organic compound with the molecular formula C9H7BrO2. This compound is a derivative of indane-1,3-dione, where a bromine atom is substituted at the fourth position of the indene ring. It is a colorless to yellow solid that is soluble in organic solvents such as ethanol, ether, and dichloromethane . This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2,3-dihydro-1H-indene-1,3-dione typically involves the bromination of indane-1,3-dione. One common method includes the reaction of indane-1,3-dione with bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where indane-1,3-dione is continuously fed into a reactor with bromine and a suitable solvent. This method allows for better control over reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2,3-dihydro-1H-indene-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

    Indane-1,3-dione: The parent compound without the bromine substitution.

    4-Chloro-2,3-dihydro-1H-indene-1,3-dione: A similar compound with a chlorine atom instead of bromine.

    2,3-Dihydro-1H-indene-1,3-dione: A compound without any halogen substitution.

Uniqueness: 4-Bromo-2,3-dihydro-1H-indene-1,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities compared to its non-halogenated counterparts. The bromine atom also influences the compound’s physical properties, such as solubility and melting point .

Properties

CAS No.

15255-31-9

Molecular Formula

C9H5BrO2

Molecular Weight

225

Purity

95

Origin of Product

United States

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